molecular formula C20H22ClNO2 B2938553 2-(2-chlorophenyl)-N-[(4-phenyloxan-4-yl)methyl]acetamide CAS No. 1207032-77-6

2-(2-chlorophenyl)-N-[(4-phenyloxan-4-yl)methyl]acetamide

Cat. No.: B2938553
CAS No.: 1207032-77-6
M. Wt: 343.85
InChI Key: NPCDPQPKALVYTG-UHFFFAOYSA-N
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Description

2-(2-Chlorophenyl)-N-[(4-phenyloxan-4-yl)methyl]acetamide is a chemical compound for research and development applications. This acetamide derivative features a 2-chlorophenyl group and a (4-phenyloxan-4-yl)methyl moiety, a structural motif present in compounds of pharmaceutical interest . Acetamide derivatives are recognized as significant intermediates in organic and medicinal chemistry, often explored for their diverse biological potentials . Specifically, molecular frameworks incorporating chlorophenyl groups and acetamide linkages have been investigated as key scaffolds in the synthesis of compounds with antimicrobial and anticancer properties . The structural architecture of this compound suggests it may be of value in drug discovery efforts, particularly in the design and synthesis of new heterocyclic compounds for biological screening. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-(2-chlorophenyl)-N-[(4-phenyloxan-4-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22ClNO2/c21-18-9-5-4-6-16(18)14-19(23)22-15-20(10-12-24-13-11-20)17-7-2-1-3-8-17/h1-9H,10-15H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPCDPQPKALVYTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CNC(=O)CC2=CC=CC=C2Cl)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chlorophenyl)-N-[(4-phenyloxan-4-yl)methyl]acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route involves the reaction of 2-chlorobenzoyl chloride with 4-phenyloxan-4-ylmethanol in the presence of a base to form the corresponding ester. This ester is then converted to the acetamide through a series of reactions involving amination and acylation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2-chlorophenyl)-N-[(4-phenyloxan-4-yl)methyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound to its corresponding amines or alcohols.

    Substitution: Halogen substitution reactions can replace the chlorine atom with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium iodide (NaI) in acetone.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce primary or secondary amines.

Scientific Research Applications

2-(2-chlorophenyl)-N-[(4-phenyloxan-4-yl)methyl]acetamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent for treating various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-chlorophenyl)-N-[(4-phenyloxan-4-yl)methyl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound’s structural uniqueness lies in the 2-chlorophenyl and 4-phenyloxan-4-ylmethyl groups. Below is a comparison with key analogs:

Compound Name Substituents on Acetamide Backbone Molecular Formula Molecular Weight Notable Features Reference
Target Compound 2-chlorophenyl, 4-phenyloxan-4-ylmethyl C₂₀H₂₂ClNO₂ 343.85 g/mol Bulky oxane ring; ortho-Cl
2-(2-Chlorophenyl)-N-(5-mercapto-thiadiazol-2-yl)acetamide 2-chlorophenyl, 5-mercapto-1,3,4-thiadiazol-2-yl C₁₀H₈ClN₃OS₂ 293.78 g/mol Thiadiazole ring (S-rich); high mp (212–216°C)
N-(4-Chlorophenyl)-2-(2,6-dichlorophenyl)acetamide 4-chlorophenyl, 2,6-dichlorophenyl C₁₄H₁₀Cl₃NO 314.59 g/mol Tri-Cl substitution; lipophilic
2-Chloro-N-(4-fluorophenyl)acetamide 4-fluorophenyl, Cl on acetamide C₈H₇ClFNO 187.60 g/mol Small size; F substitution (electron-withdrawing)
2-(4-Chlorophenoxy)-N-(2-ethylphenyl)acetamide 4-chlorophenoxy, 2-ethylphenyl C₁₆H₁₆ClNO₂ 289.76 g/mol Ether linkage; alkyl substitution

Physicochemical Properties

  • In contrast, simpler derivatives like N-(4-fluorophenyl)-2-chloroacetamide likely have lower melting points, as seen in similar small acetamides (~150–180°C) .
  • Solubility: The oxane ring in the target compound enhances lipophilicity, reducing aqueous solubility compared to polar analogs like thiadiazole derivatives .

Key Research Findings

Oxane Ring Contribution : The 4-phenyloxane group may act as a bioisostere for tert-butyl or cyclohexyl groups, offering metabolic stability while maintaining lipophilicity .

Hydrogen Bonding : Analogs like 2-chloro-N-(4-fluorophenyl)acetamide exhibit intramolecular C–H···O and N–H···O interactions, stabilizing crystal packing and influencing solubility .

Biological Activity

2-(2-chlorophenyl)-N-[(4-phenyloxan-4-yl)methyl]acetamide is a chemical compound that has garnered attention for its potential biological activities, including anti-inflammatory and anti-tumor properties. This article explores its synthesis, biological mechanisms, and research findings, providing a comprehensive overview of its activity.

The compound is characterized by the following properties:

  • Molecular Formula : C17H16ClNO3
  • Molecular Weight : 325.78 g/mol
  • Appearance : White crystalline powder
  • Melting Point : 106-108 ºC
  • Solubility : Soluble in organic solvents such as acetone, chloroform, ethyl acetate, and methanol.

Synthesis

The synthesis of this compound typically involves a multi-step process:

  • Starting Materials : 4-chlorophenylacetic acid and 4-phenyloxan-4-ylmethylamine.
  • Reagents : Coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) and catalysts such as 4-dimethylaminopyridine (DMAP) are used to facilitate the reaction.
  • Reaction Conditions : Controlled conditions are necessary to optimize yield and purity.

The primary biological activity of this compound is attributed to its role as a selective agonist for the peroxisome proliferator-activated receptor delta (PPARδ). Activation of PPARδ is associated with:

  • Regulation of lipid metabolism.
  • Enhancement of insulin sensitivity.
  • Modulation of inflammatory responses.

Antimicrobial Activity

Research indicates that chloroacetamides, including this compound, exhibit significant antimicrobial properties. A study evaluated various N-substituted chloroacetamides against bacterial strains:

  • Effective against Gram-positive bacteria (Staphylococcus aureus, MRSA).
  • Less effective against Gram-negative bacteria (Escherichia coli).
  • Moderate activity against yeast (Candida albicans) .

Study on Anticancer Activity

A study investigated the anticancer potential of compounds similar to this compound. It was found that certain derivatives could induce apoptosis in tumor cells through mechanisms involving caspase activation. This suggests potential therapeutic applications in cancer treatment .

QSAR Analysis

Quantitative structure–activity relationship (QSAR) analysis has been employed to predict the biological activity based on the chemical structure of chloroacetamides. The findings highlight that variations in substituents on the phenyl ring significantly influence antimicrobial efficacy and other biological activities .

Comparison with Related Compounds

Compound NameMolecular FormulaKey Features
N-(4-chlorophenyl)acetamideC8H8ClNOSimpler structure with potential analgesic properties
N-[(4-phenyloxan-4-yl)methyl]acetamideC14H19NO2Shares acetamide functionality but lacks chlorophenyl group
2-{4-[2-(4-chlorophenyl)acetamido]phenyl}-N-[(thiophen-2-yl)methyl]acetamideC21H19ClN2O2SMore complex structure with additional thiophenyl group; varied biological activity

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